molecular formula C9H9BrN4O2 B7579399 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione

3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione

Cat. No. B7579399
M. Wt: 285.10 g/mol
InChI Key: JIXHNCISZYIMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the bromodomain of BET proteins and inhibits their interaction with chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, this compound has been shown to inhibit viral replication by targeting the host cell machinery required for viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione is its specificity for BET proteins, which allows for targeted inhibition of gene expression. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its limited solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione research. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurological disorders and cardiovascular diseases. Another direction is to develop more potent and selective BET inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers that can predict response to treatment.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. Its specificity for BET proteins and low toxicity make it an attractive candidate for further research. However, its limited solubility and need for further elucidation of its mechanism of action are important considerations for future studies.

Synthesis Methods

The synthesis of 3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione involves the reaction of 5-bromo-4-chloropyrimidine with 1-methyl-2,5-pyrrolidinedione in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in a peer-reviewed journal and has been validated by multiple research groups.

Scientific Research Applications

3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infections, this compound has been shown to inhibit the replication of several viruses, including dengue virus and Zika virus.

properties

IUPAC Name

3-[(5-bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c1-14-7(15)2-6(9(14)16)13-8-5(10)3-11-4-12-8/h3-4,6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXHNCISZYIMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NC2=NC=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.